Kokumi Potency vs. γ-[Glu]₅-Phe and Astringent Threshold Window
In a controlled sensory study, γ-Glu-Phe exhibited a kokumi threshold concentration of 0.78–1.53 mM, which is approximately 2-fold lower (i.e., more potent) than the kokumi threshold of the pentapeptide γ-[Glu]₅-Phe [1]. Importantly, the astringent threshold of γ-Glu-Phe (2.5–3.92 mM) is roughly 3-fold higher than its kokumi threshold, meaning the compound imparts the desirable kokumi sensation at concentrations well below those that elicit astringent off-notes [1].
| Evidence Dimension | Kokumi threshold concentration (mM) |
|---|---|
| Target Compound Data | 0.78–1.53 mM (kokumi threshold) |
| Comparator Or Baseline | γ-[Glu]₅-Phe: approximately 1.56–3.06 mM (kokumi threshold); Astringent threshold of γ-Glu-Phe: 2.5–3.92 mM |
| Quantified Difference | γ-Glu-Phe kokumi threshold ≈ 2-fold lower than γ-[Glu]₅-Phe; astringent threshold ≈ 3-fold higher than kokumi threshold |
| Conditions | Sensory evaluation in aqueous solution and in commercial soy sauce/model chicken broth; pH 10, 37 °C synthesis conditions |
Why This Matters
Procurement of γ-Glu-Phe rather than longer-chain γ-[Glu]n-Phe analogs ensures maximum kokumi potency per unit mass and a wider safe-usage window before astringency appears, directly impacting formulation cost-efficiency and sensory quality in food products.
- [1] Yang J, Sun-Waterhouse D, Xie J, Wang L, Chen HZ, Cui C, Zhao M. Synthesis and Sensory Characteristics of Kokumi γ-[Glu]n-Phe in the Presence of Glutamine and Phenylalanine: Glutaminase from Bacillus amyloliquefaciens or Aspergillus oryzae as the Catalyst. J Agric Food Chem. 2017;65(39):8696-8703. doi:10.1021/acs.jafc.7b03419. View Source
